4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzylthio and bromophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridines have been studied for their promising activity against mycobacterium tuberculosis .
Mode of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been used as dopamine d2/d3/d4 antagonists, anti-herpetic agents, p38 kinase inhibitors, pi3 kinase inhibitors, and antitubercular agents . These activities suggest that the compound may interact with its targets to inhibit their function, leading to therapeutic effects.
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in dopamine signaling, herpes virus replication, kinase signaling, and tuberculosis infection .
Result of Action
Related compounds have shown cytotoxic activities almost comparable to the drug doxorubicin against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazoles and β-halovinyl/aryl aldehydes, under microwave irradiation in the presence of a palladium catalyst.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a suitable benzylthiol reacts with a halogenated pyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrazine.
Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Due to its unique electronic properties, it can be investigated for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Industrial Applications: Its derivatives may find use in the development of new catalysts or as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and potential use as an explosive.
Imidazo[1,5-a]pyridine: Noted for its versatility and applications in materials science and pharmaceuticals.
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: Investigated for its potential in treating infectious diseases.
Uniqueness
4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine stands out due to the presence of both benzylthio and bromophenyl groups, which confer unique chemical properties and reactivity. These functional groups can be exploited for specific interactions in medicinal chemistry and materials science, making this compound a valuable addition to the family of pyrazolo[1,5-a]pyrazines.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c20-16-8-6-15(7-9-16)17-12-18-19(21-10-11-23(18)22-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRUCNCBEFMYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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